![molecular formula C19H12ClFN2O2S B14111596 3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is of interest due to its potential biological activities, including antiproliferative and antitubercular properties .
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups attached to the thienopyrimidine core.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the thienopyrimidine class, featuring a unique thieno[3,2-d]pyrimidine core structure with a fused thiophene and pyrimidine ring system. The presence of a 4-chlorophenyl group and a 4-fluorobenzyl substituent contributes to its chemical properties and potential biological activities. Thienopyrimidines are known for their diverse pharmacological properties, making this compound an interesting subject for medicinal chemistry research.
Potential Applications
This compound has potential applications in various fields, as suggested by research indicating that thienopyrimidine derivatives exhibit significant biological activities. Studies on the interactions of this compound with specific molecular targets reveal its potential mechanism of action. Its specific substitution pattern and the resulting biological activities make it a valuable subject for further research in medicinal chemistry and pharmacology.
Structural Similarity
Several compounds share structural similarities with this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(4-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Contains a phenyl group instead of a fluorobenzyl group | Different substitution pattern may affect biological activity |
1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Substituted with a 3-fluorophenyl group | Variation in substitution may influence pharmacological properties |
1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Different thienopyrimidine core structure | Structural differences may lead to distinct biological activities |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be due to the inhibition of certain enzymes or signaling pathways involved in cell division . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- 7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Other thieno[2,3-d]pyrimidin-4(3H)-ones These compounds share structural similarities but may differ in their biological activities and specific applications. The uniqueness of 3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which can influence its biological properties and potential applications .
Biological Activity
3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a fused thiophene and pyrimidine ring system, along with specific substituents (4-chlorophenyl and 4-fluorobenzyl), contributes to its intriguing biological properties. This article explores the biological activity of this compound, highlighting its pharmacological potential and underlying mechanisms.
- Molecular Formula : C19H12ClFN2O2S
- Molecular Weight : 386.8 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidine core, which is known for diverse biological activities.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study demonstrated that modifications in the substituents can significantly affect the cytotoxicity and selectivity of these compounds towards cancer cells .
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 0.5 | Inhibition of DNA synthesis |
Compound B | MCF-7 | 0.8 | Induction of apoptosis |
This compound | A549 | TBD | TBD |
Antimicrobial Activity
Thienopyrimidine derivatives have also been reported to possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The presence of halogenated phenyl groups enhances their antibacterial efficacy .
Table 2: Antimicrobial Efficacy of Thienopyrimidine Derivatives
Compound Name | Bacteria/Fungi Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Compound C | E. coli | 15 | 0.5 µg/mL |
Compound D | S. aureus | 18 | 0.3 µg/mL |
This compound | C. albicans | TBD | TBD |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cellular processes in both cancerous and microbial cells.
- Disruption of Cell Wall Synthesis : The compound may interfere with the biosynthesis pathways in bacteria, leading to cell death .
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through various signaling cascades.
Case Studies
Several studies have investigated the biological activity of thienopyrimidine derivatives:
- Study on LHRH Receptor Antagonists : A related thienopyrimidine compound was found to be a potent antagonist for the luteinizing hormone-releasing hormone receptor with an IC50 value in the low nanomolar range . This highlights the potential for therapeutic applications in hormone-related cancers.
- Antimicrobial Study : Another investigation demonstrated that specific thienopyrimidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C19H12ClFN2O2S |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12ClFN2O2S/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-1-5-14(21)6-2-12/h1-10H,11H2 |
InChI Key |
JGFMKFVGUPEMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)F |
Origin of Product |
United States |
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